molecular formula C22H26N2O8S B580214 2-Acetamido-6-[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]carbamoyl]benzoic acid CAS No. 1809170-71-5

2-Acetamido-6-[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]carbamoyl]benzoic acid

Cat. No. B580214
M. Wt: 478.516
InChI Key: LIFSPLXBVQQZHZ-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an impurity of Apremilast , which is an oral phosphodiesterase 4 inhibitor used for treating psoriatic arthritis . It has a molecular formula of C22H26N2O8S and a molecular weight of 478.52 .


Physical And Chemical Properties Analysis

This compound appears as a white to light yellow solid . It is soluble in DMSO and Methanol . It has a boiling point of 780.7±60.0 °C at 760 mmHg and a density of 1.3±0.1 g/cm3 .

Scientific Research Applications

  • Antiparasitic Drugs : A study by Rogers et al. (1964) discusses the anticoccidial activity of similar compounds like 4-amino-2-ethoxybenzoic acid and its derivatives, highlighting their potential in antiparasitic drug development.

  • Synthesis and Modification : In a study on the synthesis of certain compounds, Jean-Marie Beau et al. (1978) discuss the transformation and modification processes of related compounds, which could be applicable in the synthesis of similar complex molecules.

  • Electrophilic Amination and Acetamidation : Velikorodov et al. (2020) investigated the electrophilic amination and acetamidation of substituted aromatic carbamates, providing insights into the chemical behavior and reactions of similar acetamido compounds.

  • Molecular Modelling and Enzyme Inhibition : Rakse et al. (2013) conducted a study on 3-acetamido-4-methyl benzoic acid derivatives as inhibitors of the PTP1B enzyme. This research showcases the potential pharmaceutical applications of similar compounds.

  • Antimicrobial Studies : A study by Patel and Agravat (2009) on pyridine derivatives, including 2-acetamido compounds, revealed considerable antibacterial activity, suggesting potential applications in antimicrobial drug development.

properties

IUPAC Name

2-acetamido-6-[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O8S/c1-5-32-19-11-14(9-10-18(19)31-3)17(12-33(4,29)30)24-21(26)15-7-6-8-16(23-13(2)25)20(15)22(27)28/h6-11,17H,5,12H2,1-4H3,(H,23,25)(H,24,26)(H,27,28)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFSPLXBVQQZHZ-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)NC(=O)C2=C(C(=CC=C2)NC(=O)C)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)[C@@H](CS(=O)(=O)C)NC(=O)C2=C(C(=CC=C2)NC(=O)C)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamido-6-[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]carbamoyl]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Acetamido-6-[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]carbamoyl]benzoic acid
Reactant of Route 2
2-Acetamido-6-[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]carbamoyl]benzoic acid
Reactant of Route 3
Reactant of Route 3
2-Acetamido-6-[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]carbamoyl]benzoic acid
Reactant of Route 4
2-Acetamido-6-[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]carbamoyl]benzoic acid
Reactant of Route 5
2-Acetamido-6-[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]carbamoyl]benzoic acid
Reactant of Route 6
Reactant of Route 6
2-Acetamido-6-[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]carbamoyl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.